Alanycarb

Catalog No.
S632929
CAS No.
83130-01-2
M.F
C17H25N3O4S2
M. Wt
399.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alanycarb

CAS Number

83130-01-2

Product Name

Alanycarb

IUPAC Name

ethyl 3-[benzyl-[methyl-[(E)-1-methylsulfanylethylideneamino]oxycarbonylamino]sulfanylamino]propanoate

Molecular Formula

C17H25N3O4S2

Molecular Weight

399.5 g/mol

InChI

InChI=1S/C17H25N3O4S2/c1-5-23-16(21)11-12-20(13-15-9-7-6-8-10-15)26-19(3)17(22)24-18-14(2)25-4/h6-10H,5,11-13H2,1-4H3/b18-14+

InChI Key

GMAUQNJOSOMMHI-NBVRZTHBSA-N

SMILES

CCOC(=O)CCN(CC1=CC=CC=C1)SN(C)C(=O)ON=C(C)SC

Solubility

5.01e-05 M

Synonyms

(Z)-3,7-Dimethyl-6-oxo-9-(phenylmethyl)-5-oxa-2,8-dithia-4,7,9-triazadodec-3-en-12-oic Acid Ethyl Ester; Alanicarb; OK 135; Orion; Orion; (3Z)-3,7-Dimethyl-6-oxo-9-(phenylmethyl)-5-oxa-2,8-dithia-4,7,9-triazadodec-3-en-12-oic Acid Ethyl Ester; (9Z)-6

Canonical SMILES

CCOC(=O)CCN(CC1=CC=CC=C1)SN(C)C(=O)ON=C(C)SC

Isomeric SMILES

CCOC(=O)CCN(CC1=CC=CC=C1)SN(C)C(=O)O/N=C(\C)/SC
  • Pesticide Registrations: Alanycarb is currently registered for use as a pesticide in Vietnam, according to "The Pesticide Encyclopedia". However, this doesn't necessarily translate to its involvement in ongoing research.
  • Limited Research References: A few scientific publications mention alanycarb, but often in passing, without delving into its specific research applications. For instance, "Sustainable Agriculture Reviews 48: Pesticide Occurrence, Analysis" briefly mentions alanycarb as one of the chemicals analyzed in a study on pesticide residues.

Further Exploration Options

If you're interested in learning more about Alanycarb, you could explore the following options:

  • Chemical Databases: Search for Alanycarb in chemical databases like PubChem or ChemSpider. These resources might provide information on its properties and potential applications [, ].
  • Scientific Literature Search: Conduct a more comprehensive search in scientific databases like PubMed or Google Scholar using keywords like "Alanycarb" and "research" or "studies." This might lead you to older research papers involving the compound.
  • Regulatory Authorities: Contact relevant regulatory agencies in Vietnam or other countries where Alanycarb is registered to inquire about its research history and current usage.

Alanycarb is a broad-spectrum carbamate insecticide and nematicide, primarily used in agricultural practices to control pests. Its chemical structure is characterized by the formula C17H25N3O4S2C_{17}H_{25}N_{3}O_{4}S_{2} and it features a complex arrangement that includes a carbamate functional group. Alanycarb exhibits moderate mammalian toxicity and acts as an inhibitor of acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system. This compound is relatively volatile, has low solubility in water, and poses varying levels of toxicity to different organisms: it is moderately toxic to fish and aquatic invertebrates but highly toxic to honeybees, while being relatively non-toxic to birds .

Alanycarb acts as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for normal nerve function in insects and nematodes [2]. By inhibiting AChE, alanycarb disrupts the breakdown of acetylcholine (ACh), a neurotransmitter responsible for muscle contraction. The accumulation of ACh leads to uncontrolled muscle activity, paralysis, and ultimately death of the pest [2].

  • Toxicity: Alanycarb is moderately toxic to humans and animals [5].
  • Environmental hazards: Alanycarb can be toxic to some beneficial insects and aquatic organisms [3].
  • Safety precautions: When handling alanycarb, it is essential to wear appropriate personal protective equipment (PPE) such as gloves, goggles, and respirator to avoid inhalation, ingestion, or skin contact [5].

Data source:

  • CHEBI:38463 - alanycarb - EMBL-EBI:
  • Alanycarb 100 µg/mL in Cyclohexane | LGC Standards:
  • alancarb data sheet - Compendium of Pesticide Common Names:
  • [83130-01-2・Alanycarb Standard・017-15521[Detail Information] - FUJIFILM Wako]()
  • Alanycarb - Sigma-Aldrich:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen, often using agents such as potassium permanganate.
  • Reduction: Involves the addition of hydrogen or removal of oxygen, typically utilizing reducing agents like lithium aluminum hydride.
  • Substitution: Involves replacing one atom or group with another, commonly employing halogens and nucleophiles.

The products formed from these reactions depend on the specific conditions and reagents used.

The primary mechanism of action for Alanycarb is its inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter crucial for muscle contraction and nerve impulse transmission. When Alanycarb inhibits this enzyme, acetylcholine accumulates in the synaptic cleft, leading to prolonged stimulation of muscles and glands. This action can result in symptoms such as muscle twitching, paralysis, and potentially death in susceptible organisms .

The synthesis of Alanycarb involves complex organic reactions that typically include:

  • Chassis Reactions: Establishing the foundational structure of the compound.
  • Condensation Reactions: Combining two molecules to form a larger molecule with the elimination of a small molecule (like water).
  • Substitution Reactions: Replacing functional groups within the compound.

Common solvents used during synthesis include ethanol and dichloromethane. The detailed steps are intricate and require careful control of reaction conditions to ensure high yields and purity .

Interaction studies on Alanycarb focus on its ecological impact and toxicity towards non-target organisms. Research indicates that while it is effective against pests, it poses significant risks to beneficial insects like honeybees. Additionally, studies have shown that Alanycarb can affect aquatic ecosystems due to its moderate toxicity to fish and invertebrates. Understanding these interactions helps inform safer application practices and regulatory measures .

Alanycarb shares similarities with other carbamate insecticides but also exhibits unique characteristics:

CompoundDescriptionToxicity Profile
CarbarylA widely used carbamate insecticide with broad-spectrum activity.Relatively low mammalian toxicity; moderate toxicity to aquatic life.
AldicarbA highly toxic carbamate used for controlling various pests.Very high mammalian toxicity; restricted use due to safety concerns.

Alanycarb is distinct from these compounds due to its moderate mammalian toxicity and high toxicity towards honeybees while being relatively safe for birds .

Acetylcholinesterase Inhibition Pathways

Alanycarb functions as a competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at synaptic junctions. The inhibition occurs via carbamoylation of the catalytic serine residue (Ser203 in humans) within the enzyme’s active site [1] [3]. This covalent modification arises from nucleophilic attack by the serine hydroxyl group on the carbamate group of Alanycarb, forming a transient carbamoylated enzyme complex [1]. Unlike organophosphate inhibitors, which phosphorylate the active site irreversibly, the Alanycarb-AChE adduct undergoes spontaneous hydrolysis, restoring enzymatic activity within hours [1].

The structural specificity of Alanycarb for AChE is attributed to its thiocarbamate backbone and oxime functional groups, which mimic the transition state of acetylcholine during hydrolysis . This molecular mimicry allows Alanycarb to occupy the enzyme’s substrate-binding pocket, sterically hindering access to acetylcholine. Kinetic studies suggest that the inhibition constant (Ki) for Alanycarb is orders of magnitude lower than that of endogenous substrates, ensuring potent suppression of AChE even at low concentrations [3].

Carbamoylation Mechanisms in Enzyme Active Sites

Carbamoylation, the process by which Alanycarb modifies AChE, involves the transfer of a carbamoyl group (-OCONH2) to the active site serine. This reaction proceeds through a two-step mechanism:

  • Nucleophilic Attack: The serine hydroxyl group attacks the electrophilic carbonyl carbon of Alanycarb’s carbamate moiety, displacing the leaving group (e.g., ethyl thioether) and forming a tetrahedral intermediate.
  • Decarbamoylation: The intermediate undergoes hydrolysis, regenerating free enzyme and releasing a carbamic acid derivative [1] [4].

The transient nature of carbamoylation distinguishes Alanycarb from organophosphates, as the enzyme-inhibitor complex exhibits a half-life of 30–120 minutes, depending on pH and temperature [1]. Spectroscopic analyses of carbamoylated AChE reveal minimal conformational changes in the enzyme’s gorge structure, preserving its capacity to rebind substrates post-inhibition [4].

Pro-insecticide Activation Research

Alanycarb is classified as a pro-insecticide, requiring enzymatic conversion to its bioactive form within target organisms. In insects, cytochrome P450 monooxygenases mediate oxidative desulfuration of Alanycarb’s thiocarbamate group, yielding a potent oxon derivative with enhanced affinity for AChE . This metabolic activation confers selective toxicity, as the oxon derivative exhibits negligible activity in non-target species lacking analogous detoxification pathways [3].

Recent studies have identified specific P450 isoforms (e.g., CYP6A1 in Drosophila melanogaster) responsible for this bioactivation [3]. The oxon derivative’s stability and membrane permeability further enhance its insecticidal efficacy, enabling systemic distribution within plant tissues during agricultural applications.

Neurotransmitter Disruption Studies

By inhibiting AChE, Alanycarb causes acetylcholine accumulation in synaptic clefts, leading to overstimulation of nicotinic and muscarinic receptors. Prolonged receptor activation manifests as:

  • Peripheral Nervous System Effects: Sustained depolarization at neuromuscular junctions results in muscle fasciculations, spasms, and eventual paralysis [1].
  • Central Nervous System Effects: Excess ACh traverses the blood-brain barrier, inducing anxiety, seizures, and respiratory depression via overactivation of cortical and hippocampal neurons [1].

Electrophysiological recordings from Musca domestica neuromuscular preparations demonstrate that Alanycarb prolongs miniature end-plate potential duration by >300%, confirming its role in synaptic hyperactivity [3].

XLogP3

3.4

Hydrogen Bond Acceptor Count

8

Exact Mass

399.12864863 g/mol

Monoisotopic Mass

399.12864863 g/mol

Heavy Atom Count

26

LogP

3.43 (LogP)

Melting Point

47.0 °C

UNII

767O73WB8X

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.50e-08 mmHg

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

83130-01-2

Wikipedia

Alanycarb

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

Dates

Modify: 2023-08-15

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